3,5-Difluorobenzenesulfonamide is a synthetic chemical compound primarily utilized in scientific research to investigate various biological processes and material properties. [, ]
Source: 3,5-Difluorobenzenesulfonamide is not naturally occurring and is produced through chemical synthesis. [, ]
Classification: It can be classified as an aromatic sulfonamide, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring with fluorine substitutions at the 3 and 5 positions. [, ]
In the medical field, 3,5-difluorobenzenesulfonamide derivatives have been investigated for their therapeutic potential. The derivatives have been studied as aldose reductase inhibitors, which could be beneficial in managing complications of diabetes mellitus. Compounds such as N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamide have shown higher in vitro inhibitory activity compared to previous inhibitors and also exhibit antioxidant potential5.
Cancer research has also benefited from these derivatives. For instance, dibenzenesulfonamides have been synthesized and shown to induce apoptosis and autophagy in cancer cells, as well as inhibit CA isoenzymes associated with cancer7. Additionally, arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide have been identified as HIF-1 pathway inhibitors, which could antagonize tumor growth6.
The anti-inflammatory properties of 3,5-difluorobenzenesulfonamide derivatives have been explored through the synthesis of pyrazoline compounds bearing the benzenesulfonamide moiety. These compounds have demonstrated significant anti-inflammatory activity in animal models, with some showing greater activity than the standard drug celecoxib9.
As previously mentioned, the inhibition of carbonic anhydrases by fluorinated benzenesulfonamides has been extensively studied. These inhibitors have shown selectivity for different CA isoforms, which could lead to the development of targeted therapies for conditions such as glaucoma, epilepsy, and cancer2478.
3,5-Difluorobenzenesulfonamide falls under the category of sulfonamides, which are characterized by the presence of a sulfonyl group () attached to an amine. Its classification as a small molecule indicates its relatively low molecular weight compared to larger biomolecules. The compound is also classified as an experimental drug with no current clinical approvals.
The synthesis of 3,5-difluorobenzenesulfonamide typically involves the reaction of 3,5-difluorobenzenesulfonyl chloride with ammonia or various amines. The reaction is generally performed under controlled conditions in organic solvents like dichloromethane or chloroform, maintaining low temperatures to prevent decomposition.
The molecular structure of 3,5-difluorobenzenesulfonamide consists of a benzene ring substituted with two fluorine atoms at the 3 and 5 positions, along with a sulfonamide group.
The presence of fluorine atoms enhances the compound's lipophilicity and biological activity. The sulfonamide group contributes to its pharmacological properties, particularly in inhibiting carbonic anhydrase enzymes .
3,5-Difluorobenzenesulfonamide is involved in various chemical reactions:
These reactions can yield various derivatives that may have additional applications in pharmaceuticals and materials science .
As a carbonic anhydrase inhibitor, 3,5-difluorobenzenesulfonamide interacts with the enzyme by forming a stable complex.
Fluorination increases binding affinity to the enzyme, enhancing its inhibitory effects .
The physical and chemical properties of 3,5-difluorobenzenesulfonamide are crucial for understanding its behavior in various environments.
These properties indicate moderate solubility in water and suggest potential bioavailability for pharmacological applications .
3,5-Difluorobenzenesulfonamide has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2